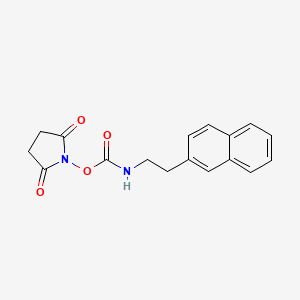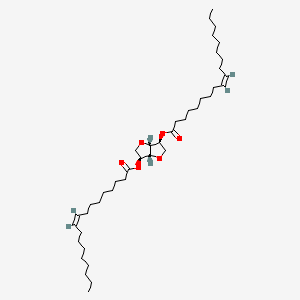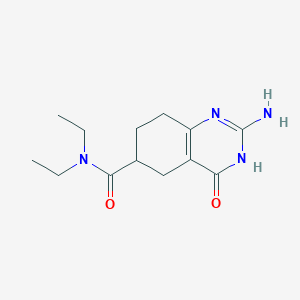
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties
Vorbereitungsmethoden
The synthesis of 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclohexenylation: The introduction of the cyclohexenyl group to the barbituric acid core is achieved through a cyclohexenylation reaction. This involves the reaction of cyclohexene with a suitable electrophile in the presence of a catalyst.
Esterification: The esterification of the intermediate product with ethyl alcohol under acidic conditions leads to the formation of the ethyl ester derivative.
Barbituric Acid Formation: The final step involves the cyclization of the ester derivative to form the barbituric acid core, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexenyl group, leading to the formation of various substituted derivatives. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it is used to study the effects of barbiturates on cellular processes and to develop new pharmacological agents.
Medicine: The compound’s sedative and anesthetic properties make it a candidate for the development of new therapeutic agents for the treatment of insomnia, anxiety, and seizure disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and neuronal inhibition.
Vergleich Mit ähnlichen Verbindungen
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid can be compared with other barbiturate derivatives, such as:
Phenobarbital: Known for its anticonvulsant properties, phenobarbital is widely used in the treatment of epilepsy.
Thiopental: A rapid-onset anesthetic used in surgical procedures.
Secobarbital: Used as a short-term treatment for insomnia and as a preoperative sedative.
Eigenschaften
CAS-Nummer |
94022-58-9 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
1-(cyclohexen-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H,13,15,17) |
InChI-Schlüssel |
LJCNUGBNIVRARQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)NC(=O)N(C1=O)C2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)



